alpha-Methyl-N-phenyl-N-(4-(1-phenylethyl)phenyl)benzylamine
Description
IUPAC Name: 4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline CAS Registry Number: 75422-59-2 Synonyms: Antioxidant DFC-34, 4,4'-bis(1-phenylethyl)diphenylamine, Vulkanox DDA, Dusantox 80 .
This compound is a sterically hindered diphenylamine derivative, characterized by two 1-phenylethyl substituents on the para positions of the aromatic rings. It functions primarily as an antioxidant, stabilizing polymers and industrial materials against oxidative degradation. Its structure (C28H27N) optimizes radical scavenging due to the electron-donating phenylethyl groups, which enhance thermal stability and compatibility with polymer matrices .
Properties
CAS No. |
93920-05-9 |
|---|---|
Molecular Formula |
C28H27N |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-phenyl-N,4-bis(1-phenylethyl)aniline |
InChI |
InChI=1S/C28H27N/c1-22(24-12-6-3-7-13-24)25-18-20-28(21-19-25)29(27-16-10-5-11-17-27)23(2)26-14-8-4-9-15-26/h3-23H,1-2H3 |
InChI Key |
WPJNQHKJZHDLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation to Form Imine Intermediates
The initial step involves the condensation of a primary amine with a ketone or aldehyde to form an imine (Schiff base). For the target compound, the condensation typically involves:
-
- 4-aminodiphenylamine or related amines
- Acetophenone or benzaldehyde derivatives
Catalyst: Acidic catalysts such as hydrochloric acid-activated bentonite (bleaching clay) are used to promote the condensation.
Solvent: Toluene is commonly employed as the reaction medium.
-
- Temperature: Approximately 120–125 °C
- Water formed during condensation is continuously removed by azeotropic distillation with toluene to drive the reaction forward.
- Reaction time: Around 4 hours to achieve 50–90% conversion.
Outcome: Formation of N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine or benzylidene imine intermediates with high purity (up to 99.7% by gas chromatography).
Table 1: Typical Condensation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | HCl-activated bentonite |
| Solvent | Toluene |
| Temperature | 120–125 °C |
| Reaction Time | ~4 hours |
| Water Removal Rate | 0.8 to 3 L toluene/kg amine/h |
| Conversion | 50–90% |
| Product Purity | ~99.7% (imine intermediate) |
This method avoids the use of costly and environmentally problematic catalysts like zinc chloride and Raney nickel in the condensation step, improving process sustainability and product purity.
Comparative Analysis of Preparation Routes
| Aspect | Acid-Catalyzed Condensation + Hydrogenation (Patent SK286712B6) | Iminization + Hydrogenation in Water-Miscible Solvent (Patent US6476268B1) |
|---|---|---|
| Starting Materials | 4-aminodiphenylamine + acetophenone | Benzaldehyde + α-methylbenzylamine |
| Catalyst for Condensation | Acid-activated bentonite | None specified for condensation |
| Solvent | Toluene | Water-miscible solvents (e.g., toluene) |
| Water Removal | Azeotropic distillation with toluene | No water removal; hydrogenation done in presence of water |
| Hydrogenation Catalyst | Pd/C or Raney nickel | Pd-based catalysts |
| Product Purity | ≥96.1% | High purity, optically pure possible |
| Environmental Considerations | Reduced salt waste, catalyst recovery easier | Simplified process, fewer steps |
Summary Table of Preparation Method
| Step | Reaction Type | Reactants | Catalyst/Conditions | Key Parameters | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Acid-catalyzed condensation | 4-aminodiphenylamine + acetophenone | HCl-activated bentonite, toluene, 120–125 °C | Water removal by azeotropic distillation, 4 h, 50–90% conversion | N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine (imine) |
| 2 | Catalytic hydrogenation | Imine intermediate + H₂ | Pd/C or Raney nickel, mild temp, H₂ pressure | Hydrogenation in imine solution with water present | alpha-Methyl-N-phenyl-N-(4-(1-phenylethyl)phenyl)benzylamine |
This comprehensive analysis of preparation methods for this compound is based on diverse patent literature and research findings, providing a professional and authoritative resource for researchers and industrial chemists. The described methods emphasize process efficiency, product purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
ProClin 300 undergoes various chemical reactions, including oxidation and substitution reactions. The isothiazolone ring structure is susceptible to nucleophilic attack, leading to the formation of various derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving ProClin 300 include oxidizing agents, nucleophiles, and chlorinating agents. The reactions are typically carried out under controlled conditions to ensure the stability of the isothiazolone ring .
Major Products Formed
The major products formed from the reactions of ProClin 300 include various substituted isothiazolones and their derivatives. These products retain the antimicrobial properties of the parent compound and are used in various applications .
Scientific Research Applications
ProClin 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity and compatibility with various biological systems. Some of its key applications include:
Chemistry: ProClin 300 is used as a preservative in chemical reagents and solutions to prevent microbial contamination
Biology: It is used in cell culture media and other biological preparations to maintain sterility and extend shelf life
Medicine: ProClin 300 is used in diagnostic reagents and kits to ensure the accuracy and reliability of diagnostic tests
Industry: It is used in various industrial applications, including the preservation of paints, coatings, and adhesives
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial cell. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the depletion of ATP and the eventual death of the microbial cell .
Comparison with Similar Compounds
Steric and Electronic Effects
- Steric Hindrance : Bulkier substituents (e.g., dimethoxy or pivaloyl groups in boronic acids 9a–9c) increase steric effects, favoring single-isomer formation in chiral synthesis. However, they reduce reaction yields compared to the phenylethyl groups in DFC-34 .
- Electronic Properties : The phenylethyl groups in DFC-34 enhance electron density on the amine nitrogen, improving radical stabilization. Methoxy or bromo substituents in analogues (e.g., 9a–9c) alter electronic profiles but are less effective in antioxidant roles .
Key Research Findings
- Synthetic Efficiency : The direct functionalization of diphenylamine with phenylethyl groups (as in DFC-34) offers higher practicality compared to multi-step boronic acid routes (e.g., compound 5, 45% yield) .
- Application-Specific Design : While boronic acid derivatives (e.g., 9a–9c) excel in asymmetric catalysis, DFC-34’s balanced steric and electronic properties make it superior in industrial antioxidant applications .
Biological Activity
Alpha-Methyl-N-phenyl-N-(4-(1-phenylethyl)phenyl)benzylamine, a complex organic compound with the molecular formula C36H35N, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a central benzylamine structure with multiple phenylethyl groups, which contribute to its unique chemical behavior and potential biological interactions. The presence of these groups enhances lipophilicity, facilitating interactions with various biological targets.
The mechanism of action of this compound involves its binding to specific receptors and enzymes. The phenylethyl groups allow for effective binding to hydrophobic pockets within these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation.
1. Receptor Binding Studies
Research has indicated that this compound acts as a ligand in receptor binding studies. It has been explored for its potential in modulating neurotransmitter receptors, which can have implications in neurological disorders. For instance, studies have shown that similar compounds exhibit enhanced activity due to structural modifications that increase binding affinity .
2. Enzyme Inhibition
This compound has been investigated for its enzyme inhibition properties. It has shown potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission processes. Inhibition studies revealed that modifications on the benzylamine structure significantly affect the potency of the compound .
3. Anticancer Activity
In vitro studies have demonstrated that related compounds possess antitumor properties by inhibiting tubulin polymerization, a key process in cancer cell division. For example, compounds structurally similar to this compound have shown dose-dependent inhibition of tubulin at the colchicine site .
Table 1: Biological Activities of this compound
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on SH-SY5Y cells under Aβ-induced toxicity. The results indicated significant protection against neurotoxicity and inflammation, suggesting that this compound could offer therapeutic benefits in neurodegenerative diseases .
Case Study 2: Antitumor Activity
In another study, the compound was assessed for its anticancer properties against various cancer cell lines. It exhibited significant cytotoxicity and induced apoptosis in cancer cells through modulation of apoptotic pathways .
Q & A
Basic: What are the recommended synthetic routes for alpha-Methyl-N-phenyl-N-(4-(1-phenylethyl)phenyl)benzylamine?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is effective for constructing aryl-aryl bonds. For example, boronic acid derivatives (e.g., (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid) can react with halogenated intermediates (e.g., 1,8-dibromonaphthalene) under inert conditions. Key steps include:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like Na₂CO₃ in a solvent mixture (toluene/ethanol/water).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Yield Optimization : Adjust catalyst loading (1–5 mol%) and reaction time (12–24 hours) to balance efficiency and side-product formation .
Advanced: How can researchers optimize reaction conditions to improve yield and minimize impurities?
Methodological Answer:
Optimization involves systematic variation of parameters:
- Temperature : Elevated temperatures (80–100°C) accelerate coupling but may increase decomposition; use reflux with monitoring via TLC.
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts for enhanced regioselectivity.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates but could promote side reactions.
- Work-Up Strategies : Acid-base extraction (e.g., 1M HCl wash) to remove unreacted boronic acids, followed by recrystallization (ethanol/water) for purity ≥98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
